molecular formula C9H9FN6 B5876712 4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone

4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone

Cat. No. B5876712
M. Wt: 220.21 g/mol
InChI Key: QHHVRUPJXYJNDB-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone, also known as FBTH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FBTH is a hydrazone derivative of 4-fluorobenzaldehyde and 4-amino-4H-1,2,4-triazole, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone is not fully understood, but it is believed to involve the formation of a complex with metal ions, which results in fluorescence emission. In corrosion inhibition, 4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone is thought to adsorb onto the metal surface, forming a protective film that prevents further corrosion. In anti-cancer research, 4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic to human cells at low concentrations. In addition, 4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone in lab experiments is its high selectivity for metal ions, which allows for accurate detection and quantification. 4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone is also relatively easy to synthesize using conventional methods. However, one limitation of using 4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone is its low solubility in water, which may affect its effectiveness in certain applications.

Future Directions

There are several future directions for research on 4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone. One potential area of research is the development of new synthesis methods that improve the yield and purity of 4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone. Another direction is the exploration of 4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone's potential applications in the treatment of oxidative stress-related diseases. Furthermore, 4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone's potential as a corrosion inhibitor for various metals and alloys could also be investigated. Finally, the use of 4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone as a fluorescent probe for other metal ions could also be explored.

Synthesis Methods

4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone can be synthesized using various methods, including conventional reflux, microwave-assisted synthesis, and ultrasonic-assisted synthesis. In conventional reflux, 4-fluorobenzaldehyde and 4-amino-4H-1,2,4-triazole are reacted in ethanol under reflux conditions to obtain 4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone. In microwave-assisted synthesis, the reaction mixture is heated using microwave irradiation, which reduces the reaction time and increases the yield of 4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone. Ultrasonic-assisted synthesis involves the use of ultrasound waves to accelerate the reaction rate and improve the yield of 4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone.

Scientific Research Applications

4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a corrosion inhibitor, and as a potential anti-cancer agent. In metal ion detection, 4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone has been shown to selectively detect copper ions in aqueous solutions. In corrosion inhibition, 4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone has been found to inhibit the corrosion of mild steel in acidic solutions. In anti-cancer research, 4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone has exhibited inhibitory effects on the growth of cancer cells.

properties

IUPAC Name

3-N-[(E)-(4-fluorophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN6/c10-8-3-1-7(2-4-8)5-12-14-9-15-13-6-16(9)11/h1-6H,11H2,(H,14,15)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHVRUPJXYJNDB-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NN=CN2N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NN=CN2N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198363
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-fluorobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone

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